Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
CAS No.:
Cat. No.: VC18925028
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO2 |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | tert-butyl N-[2-(1-chloroethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) |
| Standard InChI Key | IEOPPJDGLVIVGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl |
Introduction
Synthesis and Preparation
The synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate likely follows established protocols for carbamate derivatives. A common approach involves the condensation of an amine with a chloroformate or dicarbonate reagent in the presence of a base. For instance, Zenzola et al. demonstrated the rhodium-catalyzed transfer of tert-butyl carbamate to sulfoxides, a method that could be adapted for synthesizing analogous carbamates . In their work, sulfoxides reacted with tert-butyl carbamate under mild conditions (40°C, 8 hours) using Rh(OAc) as a catalyst and PhI(OAc) as an oxidant . While this method specifically targets sulfoximines, the general principles—such as the use of Boc-protecting groups and transition-metal catalysis—may extend to the preparation of tert-butyl (2-(1-chloroethyl)phenyl)carbamate.
Alternatively, VulcanChem proposes a route involving the reaction of 2-(1-chloroethyl)aniline with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine. This method, widely used for introducing Boc groups, typically proceeds at 0°C to room temperature and yields stable carbamates after purification via flash chromatography. The chloroethyl substituent, introduced either before or after carbamate formation, could originate from the alkylation of a precursor phenol or amine with 1-chloroethyl chloride.
Key Synthetic Challenges:
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The steric bulk of the tert-butyl group may slow reaction kinetics, necessitating optimized conditions.
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The chloroethyl group’s reactivity requires careful control to avoid unintended nucleophilic substitutions during synthesis .
Structural and Physicochemical Properties
The molecular structure of tert-butyl (2-(1-chloroethyl)phenyl)carbamate combines a planar phenyl ring with a flexible chloroethyl side chain and a bulky tert-butyl carbamate group. While no crystal structure data exists for this specific compound, related carbamates, such as tert-butyl 2-phenylethylcarbamate, crystallize in the monoclinic space group with unit cell parameters . By analogy, the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds between the carbamate NH and carbonyl oxygen atoms stabilizing the lattice .
Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.74 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
Mechanistic Insights
The compound’s bioactivity, if confirmed, would stem from two key features:
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Alkylation via Chloroethyl Group: The chloroethyl moiety undergoes intramolecular cyclization to form an aziridinium ion, a highly electrophilic species that alkylates DNA bases . This mechanism is shared with nitrogen mustards like chlorambucil.
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Boc Group as a Protecting Strategy: The tert-butyl carbamate enhances solubility and stability, delaying premature activation in biological systems. Deprotection under acidic conditions (e.g., trifluoroacetic acid) would release the free amine for subsequent reactions .
Research Gaps and Future Directions
Despite its synthetic accessibility, tert-butyl (2-(1-chloroethyl)phenyl)carbamate remains underexplored. Critical research priorities include:
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Physicochemical Characterization: Determination of melting/boiling points, solubility, and stability under varying conditions.
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Biological Screening: Evaluation of anticancer, antibacterial, and anti-inflammatory activity in cell-based assays.
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Structural Studies: X-ray crystallography or NMR analysis to elucidate conformational preferences and intermolecular interactions.
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